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Compound of Interest

Compound Name: 2-Hydroxy-5-methoxyhexan-3-one

CAS No.: 101080-34-6

Cat. No.: B3020543 Get Quote

-Hydroxy Ketones Target Molecule: (2S, 5S)-2-Hydroxy-5-methoxyhexan-3-one

Executive Summary & Strategic Analysis
The synthesis of

-hydroxy ketones with remote stereocenters presents a dual challenge: controlling the absolute
configuration of the hydroxyl group while preventing racemization of the pre-existing remote
center.

For 2-Hydroxy-5-methoxyhexan-3-one, the structure consists of a C3 ketone flanked by a

labile

-hydroxy center (C2) and a stable

-alkoxy arm (C5).

Retrosynthetic Logic: The most robust disconnection is the introduction of the C2-hydroxyl

group onto a pre-formed chiral ketone.

Selected Methodology: We utilize the Sharpless Asymmetric Dihydroxylation (SAD) of a

regiodefined silyl enol ether. This method is superior to direct organocatalytic

-hydroxylation for this specific substrate due to the higher predictability of enol ether
formation compared to enamine catalysis on sterically differentiated methylene groups.
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Synthetic Pathway Visualization
The following diagram illustrates the modular workflow, moving from the chiral pool precursor to

the final target.
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Caption: Modular synthesis of (2S, 5S)-2-Hydroxy-5-methoxyhexan-3-one utilizing Weinreb

chemistry and Sharpless Asymmetric Dihydroxylation.

Detailed Experimental Protocols
Phase 1: Synthesis of the Chiral Precursor
Objective: Synthesize (S)-5-methoxyhexan-3-one with >98% ee. Rationale: Using (S)-3-

hydroxybutyric acid (or its ester) as a starting material guarantees the C5 configuration. The

Weinreb amide intermediate prevents over-addition of the Grignard reagent.

Step 1.1: Methylation and Amidation
Methylation: Treat (S)-methyl 3-hydroxybutyrate with MeI and Ag₂O (or NaH/MeI in THF) to

afford (S)-methyl 3-methoxybutyrate.

Weinreb Amide Formation: React the ester with N,O-dimethylhydroxylamine hydrochloride

and isopropylmagnesium chloride (TurboGrignard) in THF at -20°C.

Checkpoint: Monitor disappearance of ester by TLC (Hexane/EtOAc 7:3).

Yield Target: >85%.
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Step 1.2: Grignard Addition
Setup: Flame-dry a 500 mL round-bottom flask under Argon. Charge with (S)-3-methoxy-N-

methoxy-N-methylbutanamide (1.0 equiv) in anhydrous THF (0.5 M).

Addition: Cool to 0°C. Add Ethylmagnesium bromide (1.2 equiv, 3.0 M in Et₂O) dropwise over

30 minutes.

Mechanistic Note: The stable 5-membered chelate intermediate prevents double addition.

Quench: Stir for 1 hour at 0°C, then quench with saturated NH₄Cl solution.

Workup: Extract with Et₂O (3x), wash with brine, dry over MgSO₄, and concentrate.

Purification: Distillation or flash chromatography (SiO₂, 10% Et₂O in Pentane).

Product:(S)-5-methoxyhexan-3-one.

Data Verification: ¹H NMR should show a triplet at ~1.05 ppm (terminal methyl) and a

doublet at ~1.1 ppm (C6 methyl).

Phase 2: Regioselective Silyl Enol Ether Formation
Objective: Generate the thermodynamic or kinetic enol ether regioselectively. Critical Analysis:

The ketone is unsymmetrical.

Side A (C2): Ethyl group (Methylene, less hindered).

Side B (C4): 2-Methoxypropyl group (Methylene,

-branched, more hindered). Strategy: Kinetic control (LDA/NaHMDS at -78°C) favors
deprotonation at the less hindered C2 position (Ethyl side), which is required to place the
hydroxyl group at C2.

Protocol
Reagent Prep: In a cryo-vial, prepare a solution of NaHMDS (1.1 equiv, 1.0 M in THF).
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Reaction: Cool NaHMDS solution to -78°C. Add a solution of (S)-5-methoxyhexan-3-one (1.0

equiv) in THF dropwise down the side of the flask.

Enolization: Stir for 45 minutes at -78°C.

Trapping: Add TMSCl (1.2 equiv) freshly distilled over CaH₂. Add Et₃N (2.0 equiv) to buffer

the system.

Warming: Allow to warm to 0°C over 2 hours.

Isolation: Dilute with pentane, wash rapidly with ice-cold NaHCO₃ (aq), dry over Na₂SO₄, and

concentrate in vacuo.

Stability Warning: Silyl enol ethers are hydrolytically unstable. Use immediately in Phase

3.

QC Check: ¹H NMR (C₆D₆) should show the vinyl proton as a triplet (or quartet depending

on geometry) at ~4.5-5.0 ppm. Absence of signals corresponding to the C4-enol (internal

alkene) confirms regioselectivity.

Phase 3: Sharpless Asymmetric Dihydroxylation (SAD)
Objective: Install the C2-OH group with (S)-configuration. Mechanistic Insight: The oxidation of

silyl enol ethers with AD-mix generates an

-hydroxy ketone directly (via collapse of the intermediate osmate ester and loss of the silyl
group). Ligand Choice: To match the (S)-configuration at C2, use AD-mix-α (containing
(DHQ)₂PHAL). Note: Verify Prelog model prediction; typically AD-mix-α attacks from the bottom
face, yielding the (S)-alcohol for this orientation.

Protocol
Mixture Prep: In a round-bottom flask, dissolve AD-mix-α (1.4 g per mmol of substrate) in t-

BuOH/H₂O (1:1 v/v).

Activation: Add Methanesulfonamide (1.0 equiv) to accelerate hydrolysis of the osmate ester.

Cool to 0°C.

Reaction: Add the crude Silyl Enol Ether (from Phase 2) in a minimal amount of t-BuOH.
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Monitoring: Stir vigorously at 0°C for 12–24 hours. Monitor by TLC (stain with PMA or

Anisaldehyde).

Quench: Add solid sodium sulfite (1.5 g per mmol) and stir for 45 minutes at room

temperature.

Extraction: Extract with EtOAc (4x).

Purification: Flash chromatography (SiO₂, Gradient 10% -> 30% EtOAc in Hexanes).

Quantitative Data Summary
Parameter Specification / Result Notes

Starting Material (S)-3-Hydroxybutyrate >99% ee (Commercial)

Intermediate 1 (S)-5-methoxyhexan-3-one Yield: 82% (2 steps)

Regioselectivity C2:C4 Enol Ratio >15:1 (Kinetic Control)

Final Yield
2-Hydroxy-5-methoxyhexan-3-

one
65-72% (from ketone)

Diastereomeric Ratio (2S, 5S) : (2R, 5S) >95:5

Global Yield Overall ~55%

Troubleshooting & Critical Control Points
Regioselectivity Issues (C2 vs C4)
If NMR analysis of the silyl enol ether shows significant formation of the C4-enol (internal), the

final product will be a mixture of the target and the 4-hydroxy isomer.

Solution: Lower temperature to -90°C during enolization or switch to a bulkier base like

LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) to enhance kinetic discrimination between the

methyl (C2) and the branched alkyl (C4) protons.

Over-Oxidation
In rare cases, the
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-hydroxy ketone can oxidize further to the diketone.

Solution: Strictly limit the reaction time of the AD-mix step. Quench immediately upon

consumption of starting material.

Stereochemical Mismatch
The existing C5 center exerts minimal 1,4-induction, but "matched/mismatched" kinetics with

the chiral catalyst can occur.

Validation: If AD-mix-α yields lower ee than expected, screen AD-mix-β. The reagent control

(catalyst) usually overrides substrate control in SAD reactions, but verification via Chiral

HPLC (e.g., Chiralpak AD-H or OD-H column) is mandatory.

Mechanism of Action (SAD on Enol Ethers)
The following diagram details the mechanistic pathway converting the silyl enol ether to the

-hydroxy ketone.
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Caption: Mechanistic cycle of the Sharpless Asymmetric Dihydroxylation applied to silyl enol

ethers, resulting in direct

-ketol formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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